![molecular formula C16H12BrN3O2 B3744198 N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methylbenzohydrazide](/img/structure/B3744198.png)
N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methylbenzohydrazide
Overview
Description
N-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methylbenzohydrazide, also known as BMH, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BMH is a hydrazone derivative that has been synthesized through a multi-step process involving the condensation of 5-bromo-2-oxindole and 4-methylbenzohydrazide.
Mechanism of Action
The mechanism of action of N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methylbenzohydrazide is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer cell growth and inflammation. N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methylbenzohydrazide has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer cell growth. Additionally, N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methylbenzohydrazide has been shown to inhibit the activity of STAT3, a transcription factor that is involved in the regulation of various cellular processes such as cell growth and apoptosis.
Biochemical and Physiological Effects:
N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methylbenzohydrazide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, inhibition of angiogenesis, and reduction of inflammation. N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methylbenzohydrazide has been shown to induce apoptosis in cancer cells by activating various apoptotic pathways such as the caspase pathway. Additionally, N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methylbenzohydrazide has been shown to inhibit angiogenesis by reducing the production of pro-angiogenic factors such as VEGF. N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methylbenzohydrazide has also been shown to reduce inflammation by reducing the production of pro-inflammatory cytokines such as TNF-α.
Advantages and Limitations for Lab Experiments
N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methylbenzohydrazide has several advantages for lab experiments, including its high purity and yield, its ability to inhibit various signaling pathways involved in cancer cell growth and inflammation, and its potential therapeutic applications in various fields. However, N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methylbenzohydrazide also has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research and development of N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methylbenzohydrazide, including the optimization of its synthesis method, the development of more efficient and targeted delivery methods, and the exploration of its potential therapeutic applications in various fields. Additionally, further studies are needed to fully understand the mechanism of action of N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methylbenzohydrazide and its potential toxicity at high concentrations. Overall, N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methylbenzohydrazide has shown great potential as a therapeutic agent, and further research is needed to fully explore its potential applications.
Scientific Research Applications
N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methylbenzohydrazide has been extensively studied for its potential therapeutic applications in various fields such as cancer, inflammation, and neurodegenerative diseases. N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methylbenzohydrazide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Additionally, N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methylbenzohydrazide has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. N'-(5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-methylbenzohydrazide has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
N-[(5-bromo-2-hydroxy-1H-indol-3-yl)imino]-4-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrN3O2/c1-9-2-4-10(5-3-9)15(21)20-19-14-12-8-11(17)6-7-13(12)18-16(14)22/h2-8,18,22H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBDNIJSZOCMLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N=NC2=C(NC3=C2C=C(C=C3)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(3Z)-5-Bromo-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-4-methylbenzohydrazide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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